alpha-Pinene oxide

Catalog No.
S564109
CAS No.
1686-14-2
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Pinene oxide

CAS Number

1686-14-2

Product Name

alpha-Pinene oxide

IUPAC Name

2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3

InChI Key

NQFUSWIGRKFAHK-UHFFFAOYSA-N

SMILES

CC1(C2CC1C3(C(C2)O3)C)C

Solubility

0.00 M

Synonyms

2-pinene oxide, alpha-pinane oxide, alpha-pinene epoxide, alpha-pinene oxide

Canonical SMILES

CC1(C2CC1C3(C(C2)O3)C)C

Alpha-Pinene oxide is a bicyclic organic compound with the molecular formula C₁₀H₁₆O. It is an epoxide derived from alpha-pinene, a common monoterpene found in the essential oils of pine trees and other conifers. The compound is characterized by a three-membered cyclic ether structure, which contributes to its reactivity and utility in various

Occurrence and Formation:

Alpha-pinene oxide is a naturally occurring organic compound found in various plants, including carrots (Daucus carota) and humans (Homo sapiens) [National Institutes of Health, PubChem, [alpha-Pinene oxide | C10H16O | CID 91508]]. It is a metabolite of alpha-pinene, a common constituent of essential oils in coniferous trees and rosemary [National Toxicology Program, alpha-Pinene (80-56-8) | Chemical Effects in Biological Systems, ]. Alpha-pinene oxide is formed when alpha-pinene undergoes oxidation, a process often mediated by enzymes in the body or in the environment.

Alpha-Pinene oxide can undergo several chemical transformations, including:

  • Epoxidation: Alpha-pinene is oxidized to form alpha-pinene oxide using oxidizing agents like hydrogen peroxide in the presence of catalysts such as tungsten-based polyoxometalates. This reaction can achieve nearly 100% selectivity under optimized conditions, highlighting its efficiency and environmental friendliness .
  • Isomerization: The compound can be isomerized into various products, such as campholenic aldehyde and trans-carveol, using different catalysts like zeolites or metal-supported catalysts .
  • Decyclization: An enzyme known as alpha-pinene-oxide decyclase catalyzes the conversion of alpha-pinene oxide into (Z)-2-methyl-5-isopropylhexa-2,5-dienal, illustrating its biological reactivity .

Alpha-Pinene oxide exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that alpha-pinene oxide possesses antimicrobial activity against various bacterial strains, making it a potential candidate for natural preservatives in food and cosmetic industries.
  • Anti-inflammatory Effects: Research indicates that alpha-pinene oxide may have anti-inflammatory properties, which could be beneficial in treating conditions associated with inflammation .
  • Insecticidal Activity: The compound has been noted for its insecticidal effects, particularly against pests like mosquitoes, contributing to its potential use in pest control formulations.

Several methods exist for synthesizing alpha-pinene oxide:

  • Epoxidation of Alpha-Pinene: This is the most common method, involving the reaction of alpha-pinene with hydrogen peroxide or other oxidants under catalytic conditions .
  • Catalytic Isomerization: Using metal-supported catalysts or zeolites allows for the conversion of alpha-pinene to alpha-pinene oxide through isomerization processes .
  • Biocatalysis: Enzymatic methods involving specific enzymes can facilitate the conversion of alpha-pinene to its oxide form under mild conditions .

Alpha-Pinene oxide finds applications across various fields:

  • Fragrance Industry: Due to its pleasant odor, it is used in perfumes and scented products.
  • Flavoring Agent: It serves as a flavoring agent in food products due to its aromatic properties.
  • Chemical Intermediate: The compound is utilized as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.

Research has explored the interactions of alpha-pinene oxide with various surfaces and compounds:

  • Reactivity on Mineral Surfaces: Studies indicate that alpha-pinene oxide can react with mineral surfaces such as kaolinite and hematite, leading to the formation of various oxidation products that have implications for atmospheric chemistry .
  • Gas-Phase Reactions: Investigations into gas-phase reactions reveal that alpha-pinene oxide can interact with nitrogen dioxide and other atmospheric components, influencing air quality and environmental processes .

Alpha-Pinene oxide shares structural similarities with other compounds. Here are some comparable substances:

CompoundStructure TypeUnique Features
Beta-PineneMonoterpeneDifferent spatial arrangement leading to distinct reactivity.
CamphorBicyclic KetoneExhibits stronger analgesic properties than alpha-pinene oxide.
LimoneneMonoterpeneKnown for its citrus scent and different biological activities.
TerpinoleneMonoterpeneHas a higher degree of unsaturation affecting its reactivity.

Alpha-Pinene oxide's unique epoxide structure sets it apart from these compounds, influencing its specific chemical reactivity and biological activities.

Physical Description

Solid

XLogP3

2.1

Boiling Point

185.0 °C

LogP

2.01

GHS Hazard Statements

Aggregated GHS information provided by 161 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 161 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 160 of 161 companies with hazard statement code(s):;
H302 (98.75%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.82 mmHg

Pictograms

Irritant

Irritant

Other CAS

74525-43-2
1686-14-2
19894-99-6

Wikipedia

Alpha-pinene oxide

General Manufacturing Information

3-Oxatricyclo[4.1.1.02,4]octane, 2,7,7-trimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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